3-Ethynyl-1-iodooct-1-en-3-ol
Description
Contextualization of Alkynyl Vinyl Iodide Alcohol Architectures in Contemporary Synthesis
In modern organic synthesis, the ability to construct intricate molecular structures from simple, readily available precursors is a primary objective. Molecules that combine alkynyl, vinyl iodide, and alcohol functionalities, such as 3-Ethynyl-1-iodooct-1-en-3-ol, represent a class of highly valuable building blocks. researchgate.net The propargyl alcohol moiety (an alkyne adjacent to a hydroxyl group) is recognized as a versatile synthon, readily prepared from terminal alkynes and carbonyl compounds. researchgate.netrsc.org This structural motif is a precursor to a wide array of other functional groups, including allenes, ketones, and stereodefined allylic alcohols. rsc.org
The vinyl iodide component adds another layer of synthetic utility. Vinyl iodides are among the most reactive vinyl halides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. wikipedia.orgwikipedia.org Their high reactivity allows for milder reaction conditions compared to their bromide or chloride counterparts. wikipedia.org The combination of these groups within a single molecule creates a powerful platform for sequential and diverse chemical transformations, enabling the rapid assembly of molecular complexity.
Significance of Multifunctionalized Molecular Scaffolds
Multifunctionalized molecular scaffolds are compounds that possess several distinct reactive sites, allowing for a series of independent chemical modifications. The strategic advantage of such scaffolds lies in their ability to serve as hubs for creating complex and diverse molecular libraries from a common intermediate. This approach is central to fields like drug discovery, materials science, and chemical biology.
The structure of this compound embodies this principle. It contains three distinct functional groups with orthogonal reactivity:
The vinyl iodide is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck, Negishi). wikipedia.orgwikipedia.org
The terminal alkyne can also participate in cross-coupling reactions, undergo addition reactions, or be deprotonated to form a nucleophilic acetylide. wikipedia.org
The tertiary alcohol can be used to introduce stereochemistry, act as a directing group, or be modified through oxidation or substitution. researchgate.netrsc.org
This arrangement allows chemists to perform selective, stepwise reactions. For instance, one could first perform a Sonogashira coupling on the vinyl iodide, then a separate reaction at the alkyne, followed by a transformation of the alcohol group, all without the need for complex protecting group strategies. This synthetic efficiency is a key driver of academic and industrial interest in such molecules.
Precise Chemical Structure and Strategic Functional Group Analysis
The chemical structure of this compound features an eight-carbon chain with specific functionalization. At one end, a carbon-carbon double bond exists between C1 and C2, with an iodine atom attached to C1, forming a vinyl iodide. A tertiary alcohol (hydroxyl group) and a terminal ethynyl (B1212043) (alkyne) group are both located at the C3 position. The remainder of the molecule is a saturated pentyl chain.
Interactive Table: Functional Group Properties of this compound
| Functional Group | Key Characteristics | Typical Reactions | Reactivity Notes |
| Vinyl Iodide | Weak C-I bond (57.6 kcal/mol). wikipedia.org High reactivity in cross-coupling. wikipedia.org Can be synthesized with high stereoselectivity (E/Z). | Sonogashira, Suzuki, Heck, Stille, and Negishi cross-couplings. wikipedia.orgwikipedia.org Halide-exchange. organic-chemistry.org | Reactivity order: C-I > C-Br > C-Cl. wikipedia.org The reaction retains the double bond's geometry. nih.gov |
| Ethynyl (Alkyne) | Acidic terminal proton (pKa ~25). Linear geometry of the C≡C-H unit. | C-C bond formation (e.g., Sonogashira). wikipedia.orgorganic-chemistry.org Deprotonation to form acetylides. Addition reactions (e.g., hydration, halogenation). rsc.org | Can be selectively functionalized in the presence of the vinyl iodide under specific catalytic conditions. nih.gov |
| Tertiary Alcohol | Acts as a chiral center if synthesized asymmetrically. Can participate in hydrogen bonding. Resistant to oxidation under many conditions. | Directing group for hydrometalation. nih.gov Can be eliminated to form an alkene or undergo substitution under acidic conditions. sci-hub.se | The hydroxyl group can influence the reactivity of adjacent groups and stabilize reaction intermediates. rsc.org |
Each functional group imparts distinct chemical properties that can be harnessed in a controlled manner. The vinyl iodide is an excellent electrophile for palladium-catalyzed reactions. The terminal alkyne provides a nucleophilic handle after deprotonation or can itself act as an electrophile in other contexts. The tertiary propargylic alcohol not only adds a point of stereochemical diversity but also influences the electronic properties of the adjacent alkyne and can participate in or direct further transformations. rsc.orgnih.gov This strategic placement of functional groups makes this compound a highly valuable and versatile tool for advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62065-50-3 |
|---|---|
Molecular Formula |
C10H15IO |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
3-ethynyl-1-iodooct-1-en-3-ol |
InChI |
InChI=1S/C10H15IO/c1-3-5-6-7-10(12,4-2)8-9-11/h2,8-9,12H,3,5-7H2,1H3 |
InChI Key |
NJKKKOLISLBXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CI)(C#C)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 1 Iodooct 1 En 3 Ol
Retrosynthetic Approaches to the Core Structure
Retrosynthesis involves a series of "disconnections," which are the reverse of known chemical reactions, to simplify the target molecule. For 3-ethynyl-1-iodooct-1-en-3-ol, several logical disconnections can be envisioned, targeting the key functional groups: the vinyl iodide, the alkynyl group, and the tertiary alcohol.
The carbon-iodine bond of the vinyl iodide is a prime candidate for disconnection. Vinyl iodides are valuable intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. A retrosynthetic disconnection of the C-I bond suggests a terminal alkyne as a precursor. This transformation is based on the well-established hydroiodination of alkynes. The challenge lies in achieving the desired regioselectivity and stereoselectivity to obtain the correct isomer.
The terminal alkyne group offers another strategic point for disconnection. The carbon-carbon triple bond can be formed through various methods, but a common retrosynthetic approach involves disconnecting the bond between the sp-hybridized carbon and the adjacent tertiary alcohol. This leads to an ethynyl (B1212043) anion synthon and a ketone. The corresponding synthetic step would be the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, to a suitable ketone precursor.
The tertiary alcohol is a key functional group and a potential stereocenter. A disconnection of the carbon-carbon bond adjacent to the hydroxyl group is a standard retrosynthetic strategy for alcohols. This approach, often referred to as a Grignard-type disconnection, leads to a ketone and an organometallic nucleophile. In this case, disconnecting the bond between the alcohol carbon and the vinyl iodide moiety would suggest a ketone and a vinyllithium (B1195746) or vinyl Grignard reagent as the reactive intermediates.
Synthesis of the 1-Iodooct-1-en Scaffold
A crucial step in the synthesis of this compound is the construction of the 1-iodooct-1-en scaffold. This involves the regioselective and stereoselective introduction of iodine onto an eight-carbon backbone.
The hydroiodination of terminal alkynes is a direct and atom-economical method for the synthesis of vinyl iodides. However, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer) is paramount. Various methods have been developed to address these challenges, including the use of specific catalysts and reaction conditions.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their unique reactivity and often mild reaction conditions. These reagents can facilitate the oxidative iodination of terminal alkynes, providing a chemoselective route to iodoalkynes. For instance, the combination of a hypervalent iodine reagent with an iodine source can lead to the formation of a highly electrophilic iodine species, which then reacts with the alkyne. The specific choice of the hypervalent iodine reagent and the reaction conditions can influence the outcome of the reaction, allowing for the selective formation of mono-, di-, or even tri-iodinated products. This methodology offers a valuable alternative to traditional hydroiodination methods, particularly when specific selectivity is required.
Table 1: Comparison of Iodination Methods for Terminal Alkynes
| Method | Reagents | Selectivity | Advantages | Disadvantages |
| Hydroiodination | HI or in situ generated HI | Varies (often Markovnikov) | Atom economical | Can be difficult to control selectivity |
| Hydrostannation followed by Iodinolysis | Bu₃SnH, Pd catalyst, then I₂ | High E-selectivity | Tolerates a wide range of functional groups | Use of toxic tin reagents |
| Oxidative Iodination | Hypervalent iodine reagent, I₂ source | Can be highly chemoselective | Mild conditions, high yields | Stoichiometric use of oxidant |
| Takai Olefination | Iodoform (B1672029), CrCl₂ | High E-selectivity | Good for aldehydes | Use of stoichiometric chromium |
| Stork-Zhao Olefination | Wittig-like reaction | High Z-selectivity | Good for Z-isomers | Requires specific phosphonium (B103445) ylides |
Table 2: Common Hypervalent Iodine Reagents in Organic Synthesis
| Reagent Name | Abbreviation | Structure | Common Applications |
| (Diacetoxyiodo)benzene | PIDA | PhI(OAc)₂ | Oxidations, iodinations |
| Phenyliodine bis(trifluoroacetate) | PIFA | PhI(OCOCF₃)₂ | Oxidative cyclizations, dearomatizations |
| Dess-Martin Periodinane | DMP | Oxidation of alcohols to aldehydes/ketones | |
| 2-Iodoxybenzoic acid | IBX | Oxidation of alcohols |
Regioselective and Stereoselective Iodination of Terminal Alkynes
Introduction of the Ethynyl Group
The introduction of an ethynyl group is a fundamental transformation in organic synthesis, often accomplished through the alkynylation of carbonyl compounds.
Alkynylation is an addition reaction where a terminal alkyne adds to a carbonyl group to form a propargylic alcohol. wikipedia.org This reaction is a cornerstone for the synthesis of α-ethynyl alcohols. wikipedia.org The process typically involves the deprotonation of a terminal alkyne with a strong base, such as n-butyllithium, to generate a nucleophilic metal acetylide. wikipedia.org This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgrsc.org Subsequent workup with a proton source liberates the propargylic alcohol. wikipedia.org Various catalytic systems, including those based on potassium hydroxide, have been developed to facilitate this transformation under mild conditions. researchgate.net
Hypervalent iodine reagents have emerged as powerful tools for electrophilic alkynylation, offering an alternative to the traditional nucleophilic acetylide approach. nih.govscispace.comepfl.ch These reagents, such as ethynylbenziodoxolones (EBX), act as electrophilic alkyne synthons. researchgate.net The reactivity of hypervalent iodine reagents stems from the weak and polarized nature of the hypervalent bond. nih.govscispace.com They can be used for the alkynylation of a wide range of nucleophiles, including carbon- and heteroatom-based nucleophiles, often under mild conditions. researchgate.net This methodology has expanded the scope of alkynylation reactions, enabling the synthesis of complex alkynylated molecules. nih.govepfl.ch
| Alkynylation Approach | Reagent Type | Description |
| Nucleophilic Alkynylation | Metal Acetylides | A deprotonated terminal alkyne acts as a nucleophile, attacking a carbonyl group. wikipedia.org |
| Electrophilic Alkynylation | Hypervalent Iodine Reagents | An ethynyl hypervalent iodine reagent acts as an electrophile, transferring an alkyne group to a nucleophile. nih.govepfl.ch |
This table outlines two major strategies for the introduction of an ethynyl group.
Construction of the Tertiary Alcohol Moiety
The formation of tertiary alcohols is a key step in the synthesis of many complex organic molecules.
The most direct method for synthesizing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. libretexts.orgpearson.comkhanacademy.org Grignard reagents and organolithium reagents are commonly used for this purpose. libretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the tertiary alcohol. libretexts.org This reaction is highly versatile and allows for the formation of a new carbon-carbon bond. libretexts.orgkhanacademy.org For ketones that are prone to side reactions like enolization, specific catalytic systems or additives can be employed to enhance the efficiency of the 1,2-addition. organic-chemistry.org The enantioselective alkynylation of ketones represents a convergent strategy for accessing optically active tertiary propargylic alcohols. nih.gov
Controlled Hydration of Alkynes or Alkenes
The introduction of a hydroxyl group at the C-3 position of the octene backbone is a critical step that can potentially be achieved through the controlled hydration of an appropriate alkyne or alkene precursor. In the context of alkyne hydration, the challenge lies in achieving the desired regioselectivity to form a tertiary alcohol rather than the more commonly observed ketone products.
Gold-catalyzed hydration of alkynes is a powerful method for activating the carbon-carbon triple bond toward nucleophilic attack by water. mdpi.comscispace.com Typically, for terminal alkynes, this reaction exhibits Markovnikov regioselectivity, leading to the formation of a methyl ketone via an enol intermediate. mdpi.com For internal alkynes, regioselectivity can be poor unless a directing group is present within the substrate to guide the incoming nucleophile. mdpi.com
Table 1: Comparison of Alkyne Hydration Methods
| Method | Catalyst/Reagent | Typical Product (from Terminal Alkyne) | Regioselectivity |
|---|---|---|---|
| Mercury(II)-Catalyzed Hydration | HgSO₄, H₂SO₄, H₂O | Methyl Ketone | Markovnikov libretexts.org |
| Hydroboration-Oxidation | 1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov libretexts.org |
While direct hydration of an alkyne to form the specific tertiary alcohol of this compound is challenging, this method is crucial for synthesizing a ketone intermediate. For instance, hydration of oct-1-yne would yield octan-2-one. This ketone could then be reacted with an ethynyl nucleophile (e.g., ethynylmagnesium bromide) to generate the desired tertiary propargyl alcohol structure. The efficiency of gold catalysts, such as those based on Ph₃PAuCl/AgSbF₆, allows for regioselective hydration, often facilitated by neighboring functional groups. organic-chemistry.org
Sequential Functional Group Interconversions in the Synthesis Pathway
Building a complex molecule like this compound necessitates the strategic conversion of one functional group into another. These interconversions must be selective to avoid unwanted side reactions with other sensitive parts of the molecule, such as the olefinic and alkynyl bonds.
The conversion of a hydroxyl group into an iodide is a fundamental transformation in organic synthesis, creating a reactive site for subsequent cross-coupling reactions to form the vinyl iodide moiety. The presence of other functional groups, particularly the alkyne and the tertiary alcohol, demands a mild and chemoselective method. nih.gov
Several reagent systems have been developed for this purpose. One efficient method involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile. cmu.edu This system is valued for being inexpensive, non-toxic, and water-tolerant. It is believed to proceed through the coordination of the Lewis acidic cerium to the alcohol's oxygen, creating an excellent leaving group that is subsequently displaced by the iodide ion. cmu.edu
Another highly selective method utilizes the stable thioiminium salt, N,N-dimethyl-N-(methylsulfanylmethylene)ammonium iodide. organic-chemistry.org This reagent converts primary and secondary alcohols to their corresponding iodides in high yields under neutral conditions. A key advantage is that primary alcohols react faster than secondary alcohols, allowing for selective iodination in molecules containing both. organic-chemistry.org The reaction proceeds with an inversion of configuration, although the presence of excess iodide ions can sometimes lead to racemization. organic-chemistry.org
Table 2: Reagents for Selective Hydroxyl to Iodide Conversion
| Reagent System | Key Features | Substrate Scope | Ref. |
|---|---|---|---|
| CeCl₃·7H₂O / NaI | Inexpensive, non-toxic, water-tolerant Lewis acid system. | Effective for primary, secondary, and allylic alcohols. | cmu.edu |
| MeSCH=NMe₂⁺ I⁻ | Stable salt, neutral reaction conditions, minimal byproducts. | Primary and secondary alcohols; allows for selectivity. | organic-chemistry.org |
The enyne motif is a defining feature of this compound. The construction and subsequent modification of the olefinic (C=C) and alkynyl (C≡C) bonds are central to its synthesis. Transition metal-catalyzed cross-coupling reactions are paramount for forming the enyne skeleton. mdpi.com For instance, the Sonogashira reaction, which couples a terminal alkyne with a vinyl halide, is a highly effective method for creating the C(sp²)-C(sp) bond found in enynes. nih.gov
Furthermore, the strategic functionalization of these bonds can introduce additional complexity. Gold catalysis, for example, is known to activate alkynes toward a variety of nucleophilic additions and cycloisomerizations. acs.orgchemrxiv.org Cooperative catalytic systems, potentially involving palladium, copper, and a Lewis acid, can enable transformations like the trans-hydroalkynylation of internal 1,3-enynes, demonstrating the potential for further manipulation of the conjugated system. nih.gov
Catalytic Systems in the Synthesis of this compound
Catalysis is the cornerstone of modern organic synthesis, providing efficient, selective, and atom-economical pathways to complex molecules. Both transition metal and metal-free systems play crucial roles in the steps required to assemble this compound.
Transition metals offer unparalleled reactivity for forging carbon-carbon and carbon-heteroatom bonds. rsc.orgliv.ac.uk
Palladium: Palladium-based catalysts are preeminent in the synthesis of conjugated enynes. nih.gov The Sonogashira cross-coupling reaction, which typically uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, is a classic and reliable method for coupling terminal alkynes with vinyl halides. nih.govoup.com This reaction would be a primary strategy for coupling an oct-1-yn-3-ol derivative with a 1,2-dihaloethene to construct the core structure of the target molecule. Palladium catalysis is also effective for the hydroalkynylation of allenes to produce (E)-1,3-enynes with high regio- and stereoselectivity. organic-chemistry.org
Copper: Copper catalysts are not only used as co-catalysts in the Sonogashira reaction but can also independently catalyze the coupling of vinyl iodides with terminal alkynes. organic-chemistry.org Methods using catalysts like [Cu(bipy)PPh₃Br] offer an efficient, palladium-free alternative that tolerates a wide variety of functional groups. organic-chemistry.org Copper catalysis is also instrumental in reactions like the aminoalkynylation of alkenes and the synthesis of iodoenamides from ketoximes, showcasing its versatility in building functionalized unsaturated systems. rsc.orgnih.gov
Gold: Homogeneous gold catalysis has emerged as a powerful tool primarily for the activation of alkynes. scispace.com Gold(I) and gold(III) complexes are potent π-acids that can render alkynes susceptible to attack by various nucleophiles. mdpi.comnih.gov This is particularly relevant for hydration reactions as discussed in section 2.4.2. Furthermore, gold catalysts can enable complex cascade reactions, including alkyne multifunctionalization through oxidation and nucleophilic additions, providing access to highly complex molecular scaffolds from simple alkyne precursors. acs.orgnih.gov
Table 3: Overview of Transition Metal Catalysts in Enyne Synthesis
| Metal | Typical Reaction | Catalyst Example | Role in Synthesis | Ref. |
|---|---|---|---|---|
| Palladium | Sonogashira Cross-Coupling | Pd(OAc)₂ with a phosphine (B1218219) ligand | Forms the C(sp²)-C(sp) bond of the enyne core. | nih.govorganic-chemistry.org |
| Copper | Alkyne-Vinyl Iodide Coupling | [Cu(phen)(PPh₃)₂]NO₃ | Palladium-free alternative for enyne synthesis. | organic-chemistry.org |
In recent years, organocatalysis has become a powerful alternative to transition metal catalysis, avoiding issues of metal contamination and often providing unique reactivity and selectivity. researchgate.net For alkyne synthesis, organocatalytic methods have been developed that use highly reactive sulfenate anions, generated in situ from air-stable precursors, to couple benzaldehyde (B42025) and benzyl (B1604629) chloride derivatives. acs.orgorganic-chemistry.orgnih.gov This approach represents a significant departure from traditional stoichiometric or metal-based methods. nih.gov
In the context of functionalizing alkynes, atroposelective hydrochalcogenation has been achieved using organocatalysts, yielding axially chiral vinyl chalcogenides with high selectivity. chemrxiv.org Such strategies, which rely on small organic molecules to catalyze reactions, could be envisioned for stereoselectively installing functionalities onto the enyne backbone of a precursor to this compound. While direct organocatalytic synthesis of the target compound is not established, the principles of activating unsaturated systems through iminium ion, enamine, or other modes of organocatalysis provide a promising avenue for future synthetic design. researchgate.net
Photoredox-Catalyzed Reactions
The application of photoredox catalysis has opened new avenues for the synthesis of complex organic molecules under mild reaction conditions. While a direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, a plausible synthetic strategy can be extrapolated from recent advancements in the visible-light-induced iodoalkylation of terminal alkynes.
A recently developed three-component photochemical protocol demonstrates the stereoselective trans-iodoalkylation of terminal alkynes. acs.org This methodology involves the reaction of a nucleophilic dicarbonyl compound, iodoform (CHI₃), and a terminal alkyne under visible light irradiation, obviating the need for a metal catalyst. acs.org The reaction is initiated by the generation of a tertiary carbon radical from the dicarbonyl compound, which then undergoes addition to the terminal alkyne. This is followed by a stereoselective iodine atom transfer from iodoform to yield the corresponding disubstituted vinyl iodide. acs.org
A hypothetical adaptation of this methodology for the synthesis of this compound would involve the reaction of a suitable precursor, such as oct-1-yn-3-ol, with an ethynyl radical source and an iodine atom donor under photoredox conditions. The key would be the generation of an ethynyl radical that could add to the alkyne of oct-1-yn-3-ol, followed by trapping with an iodine source to furnish the desired product.
The general scope of the visible-light-induced stereoselective radical trans-iodoalkylation of terminal alkynes with various dicarbonyl compounds and terminal alkynes is presented below, showcasing the versatility of this approach for creating functionalized vinyl iodides. acs.org
| Entry | Alkyne | Dicarbonyl Compound | Product | Yield (%) |
| 1 | Phenylacetylene | Dimethyl malonate | (E)-dimethyl 2-(2-iodo-1-phenylvinyl)malonate | 85 |
| 2 | 1-Octyne | Dimethyl malonate | (E)-dimethyl 2-(1-iodohept-1-en-2-yl)malonate | 78 |
| 3 | Cyclohexylacetylene | Dimethyl malonate | (E)-dimethyl 2-(1-cyclohexyl-2-iodovinyl)malonate | 82 |
| 4 | Phenylacetylene | Acetylacetone | (E)-3-(2-iodo-1-phenylvinyl)pentane-2,4-dione | 88 |
| 5 | 1-Octyne | Acetylacetone | (E)-3-(1-iodohept-1-en-2-yl)pentane-2,4-dione | 75 |
| 6 | Phenylacetylene | Ethyl acetoacetate | (E)-ethyl 2-(2-iodo-1-phenylvinyl)-3-oxobutanoate | 83 |
Table 1: Scope of the Visible-Light-Induced Stereoselective Radical trans-Iodoalkylation of Terminal Alkynes acs.org
This photoredox-catalyzed approach offers a promising, albeit hypothetical, route to this compound and related compounds, capitalizing on the mild and selective nature of visible-light-mediated radical reactions. acs.org Further research would be necessary to optimize the specific conditions for the synthesis of the target molecule.
Chemical Reactivity and Transformations of 3 Ethynyl 1 Iodooct 1 En 3 Ol
Reactions at the Vinyl Iodide Functionality
The carbon-iodine bond in the vinyl iodide group of 3-Ethynyl-1-iodooct-1-en-3-ol is the primary site for oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle of numerous cross-coupling reactions. Vinyl iodides are highly reactive substrates in such transformations, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For a substrate like this compound, these reactions provide a powerful platform for elaboration of the molecule's carbon skeleton at the C1 position.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. google.com It typically employs a copper(I) co-catalyst and an amine base. google.com The reaction is highly valuable for the synthesis of enyne and enediyne motifs, which are important structural units in many natural products and biologically active compounds.
For this compound, the vinyl iodide functionality can readily react with various terminal alkynes. The general mechanism involves the oxidative addition of the vinyl iodide to a Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper salt, and base), and concluding with reductive elimination to yield the 1,3-enyne product and regenerate the Pd(0) catalyst. Given that the substrate itself contains a terminal alkyne, intramolecular reactions or polymerization could be competing pathways under certain conditions, necessitating careful selection of reaction parameters or the use of a protecting group on the substrate's own alkyne functionality.
Table 1: Representative Sonogashira Coupling Reactions of a Vinyl Iodide Substrate
| Entry | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Hypothetical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 92 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | 85 |
Note: The data in this table are illustrative and represent typical outcomes for Sonogashira couplings involving vinyl iodides, as specific experimental data for this compound was not found in the surveyed literature.
The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. wikipedia.org
In the context of this compound, the vinyl iodide can be coupled with various organostannanes, such as vinyl-, alkynyl-, aryl-, or alkylstannanes. libretexts.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from tin to palladium, and reductive elimination. wikipedia.org A key consideration in Stille couplings is the toxicity of organotin compounds and the potential difficulty in removing tin byproducts from the reaction mixture. wikipedia.org
Table 2: Representative Stille Coupling Reactions of a Vinyl Iodide Substrate
| Entry | Organostannane Reagent | Catalyst | Ligand | Solvent | Hypothetical Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd₂(dba)₃ | P(furyl)₃ | THF | 90 |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 87 |
| 3 | Tributyl(ethynyl)tin | PdCl₂(AsPh₃)₂ | - | Dioxane | 85 |
| 4 | Trimethyl(4-methoxyphenyl)tin | Pd(OAc)₂ | SPhos | DMF | 91 |
Note: The data in this table are illustrative and represent typical outcomes for Stille couplings involving vinyl iodides, as specific experimental data for this compound was not found in the surveyed literature.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgnih.gov Its advantages include the low toxicity and high stability of the boron reagents and the generally mild reaction conditions. nih.gov
The vinyl iodide of this compound would be an excellent substrate for Suzuki-Miyaura coupling with a wide range of aryl-, heteroaryl-, or vinylboronic acids. acs.org The reaction requires a base to activate the organoboron species for the transmetalation step. The stereochemistry of the vinyl iodide is typically retained in the coupled product.
Table 3: Representative Suzuki-Miyaura Coupling Reactions of a Vinyl Iodide Substrate
Note: The data in this table are illustrative and represent typical outcomes for Suzuki-Miyaura couplings involving vinyl iodides, as specific experimental data for this compound was not found in the surveyed literature.
The Mizoroki-Heck reaction, or simply the Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.orgyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. mdpi.com
This compound, via its vinyl iodide group, could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl derivatives. The reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene partner, and the reaction often shows high stereoselectivity for the trans product. organic-chemistry.orgyoutube.com The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination.
Table 4: Representative Heck Reactions of a Vinyl Iodide Substrate
Note: The data in this table are illustrative and represent typical outcomes for Heck reactions involving vinyl iodides, as specific experimental data for this compound was not found in the surveyed literature.
Carbonylative cross-coupling reactions involve the incorporation of a molecule of carbon monoxide (CO) during a palladium-catalyzed coupling process. These reactions provide efficient routes to ketones, esters, and amides. When a vinyl iodide is used as the substrate, the reaction typically yields α,β-unsaturated ketones.
For this compound, a carbonylative coupling, such as a carbonylative Stille or Suzuki reaction, would involve the insertion of CO into the palladium-vinyl bond after the initial oxidative addition step. thieme-connect.com Subsequent transmetalation with an organometallic reagent (e.g., organotin or organoboron) and reductive elimination would furnish the corresponding divinyl ketone or aryl vinyl ketone. thieme-connect.comacs.org These reactions require a source of carbon monoxide, often from a pressurized CO atmosphere or a CO-releasing molecule.
Table 5: Representative Carbonylative Cross-Coupling Reactions of a Vinyl Iodide Substrate
| Entry | Coupling Partner | Reaction Type | Catalyst | CO Pressure | Hypothetical Yield (%) |
| 1 | Tributyl(vinyl)tin | Carbonylative Stille | Pd(PPh₃)₄ | 50 psi | 84 |
| 2 | Phenylboronic acid | Carbonylative Suzuki | Pd(OAc)₂ / dppf | 1 atm | 88 |
| 3 | Hexamethylditin | Carbonylative Stille | PdCl₂(PPh₃)₂ | 3 atm | 79 |
| 4 | Sodium tetraphenylborate | Carbonylative Suzuki | Pd(OAc)₂ | 1 atm | 86 |
Note: The data in this table are illustrative and represent typical outcomes for carbonylative couplings involving vinyl iodides, as specific experimental data for this compound was not found in the surveyed literature.
Reductive Transformations (e.g., Radical Hydrodeiodination)
The vinyl iodide moiety of this compound is susceptible to reductive transformations, a key example being radical hydrodeiodination. This process replaces the iodine atom with a hydrogen atom, effectively converting the vinyl iodide to an alkene. A modern and efficient method for this transformation involves using sodium alcoholates as radical chain-reducing agents, with oxygen serving as a cost-effective initiator. nih.gov
The reaction proceeds via a radical chain mechanism. An initiator abstracts a hydrogen atom from the alcoholate, generating a radical. This radical then participates in a halogen atom transfer with the vinyl iodide, producing a vinyl radical and the corresponding iodo-alcoholate. The vinyl radical subsequently abstracts a hydrogen atom from the parent alcohol, yielding the hydrodeiodinated product and regenerating the alcoholate radical to continue the chain. This method is noted for its applicability to a range of aryl, alkenyl, and alkynyl iodides. nih.gov
Table 1: Radical Hydrodeiodination of Vinyl Iodides
| Reagent System | Role of Reagents | Product Type | Reference |
|---|
Formation of Organometallic Reagents (e.g., Vinyl Grignard Reagents)
The carbon-iodine bond in vinyl iodides like this compound can be converted into a carbon-metal bond, forming versatile organometallic reagents. A prominent example is the formation of a vinyl Grignard reagent through reaction with magnesium metal. wikipedia.org This transformation inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile.
The formation of vinyl Grignard reagents requires careful control of reaction conditions, typically using an ether solvent like tetrahydrofuran (B95107) (THF) to stabilize the resulting organomagnesium compound. orgsyn.org The presence of the acidic hydroxyl and terminal alkyne protons in the starting material would necessitate protection of these groups prior to the Grignard formation to prevent quenching of the reagent. Vinyl iodides are generally more reactive than other vinyl halides in forming these reagents. wikipedia.org However, the process can be limited by the need for higher temperatures and longer reaction times, which may affect tolerance for other functional groups. wikipedia.org
Table 2: Formation of Vinyl Grignard Reagents
| Reactant | Reagent | Solvent | Product | Key Consideration | Reference |
|---|
Elimination Reactions to Terminal Alkynes
The vinyl iodide functional group can undergo elimination reactions to form an alkyne. This dehydrohalogenation process typically requires a very strong base to remove a hydrogen atom from the adjacent carbon and expel the iodide ion. masterorganicchemistry.com For a vinyl halide, a particularly potent base such as sodium amide (NaNH₂) dissolved in liquid ammonia (B1221849) is often necessary to facilitate the elimination and form the carbon-carbon triple bond. chemistrysteps.comfiveable.me
In the specific case of this compound, the substrate is a β-hydroxy vinyl iodide. The presence of the hydroxyl group on the carbon beta to the vinyl group could potentially influence the reaction pathway, though the fundamental requirement for a strong base to abstract the vinylic proton remains. The reaction proceeds through an E2 mechanism, where the base abstracts a proton, and the leaving group is simultaneously eliminated, resulting in the formation of a new π-bond. chemistrysteps.com
Table 3: Elimination of Vinyl Halides
| Substrate Type | Base | Mechanism | Product | Reference |
|---|
Reactions at the Ethynyl (B1212043) Group
The internal ethynyl group in this compound is a site of high electron density, making it susceptible to various addition and cleavage reactions.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The triple bond of the ethynyl group can undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂).
Hydrohalogenation : The addition of one equivalent of a hydrogen halide (e.g., HBr or HCl) to an internal alkyne yields a vinyl halide. libretexts.org For an unsymmetrical internal alkyne, such as the one in the target molecule, the addition is not regioselective and will typically produce a mixture of two isomeric vinyl halides, as the stability of the intermediate vinyl carbocations is similar. libretexts.orgchemistrysteps.com The addition of a second equivalent of HX proceeds to form a geminal dihalide. libretexts.org The stereochemistry of the initial addition tends to be anti, resulting in the Z-alkene, though this is not always exclusive. libretexts.org
Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond also occurs readily. The addition of one equivalent of X₂ typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition to form a trans-dihaloalkene. chemistrysteps.comorganicchemistrytutor.com If an excess of the halogen is used, a second addition reaction can occur, leading to the formation of a tetrahaloalkane. libretexts.org
Table 4: Electrophilic Addition to Internal Alkynes
| Reagent | Molar Equivalents | Product Type | Stereochemistry/Regiochemistry | Reference |
|---|---|---|---|---|
| Hydrogen Halide (HX) | 1 | Mixture of vinyl halides | Non-regioselective | libretexts.orgchemistrysteps.com |
| Halogen (X₂) | 1 | trans-Dihaloalkene | Anti-addition | chemistrysteps.com |
Hydration Reactions and Tautomerization Pathways
The hydration of the ethynyl group adds a molecule of water across the triple bond. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of a mercury(II) salt (e.g., HgSO₄) to increase the reaction rate. lumenlearning.comlibretexts.org
The initial product of this addition is an enol, a molecule containing a hydroxyl group attached to a carbon-carbon double bond. lumenlearning.comopenstax.org Enols are generally unstable and rapidly rearrange into a more stable constitutional isomer, a ketone, through a process called keto-enol tautomerism. libretexts.orgjove.commasterorganicchemistry.com For an unsymmetrical internal alkyne, hydration is not regioselective and will produce a mixture of two different ketone products, as the initial attack of water can occur at either of the two carbons of the triple bond. openstax.orgchemistrysteps.com
Table 5: Mercury-Catalyzed Hydration of Internal Alkynes
| Reagents | Intermediate | Tautomerization | Final Product | Reference |
|---|
Oxidative Cleavage Reactions
The ethynyl group can be completely broken by powerful oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄), in a process known as oxidative cleavage. fiveable.melibretexts.org This reaction severs the carbon-carbon triple bond entirely.
When an internal alkyne is subjected to ozonolysis (reaction with O₃ followed by a water work-up) or strong oxidation with KMnO₄, both carbons of the triple bond are oxidized to carboxylic acids. libretexts.orgchadsprep.comchemistrysteps.com Therefore, the oxidative cleavage of the internal alkyne in this compound would be expected to break the molecule at the site of the triple bond, yielding two separate carboxylic acid fragments. openochem.orgopenstax.orgwikipedia.org
Table 6: Oxidative Cleavage of Internal Alkynes
| Oxidizing Agent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Ozone (O₃), then H₂O | Ozonolysis | Two carboxylic acids | chadsprep.comchemistrysteps.com |
Reactions at the Tertiary Alcohol Moiety
The tertiary alcohol functionality in this compound is a key site for a variety of chemical modifications. Its reactivity is influenced by the steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the adjacent vinyl iodide and ethynyl groups.
Derivatization of the Hydroxyl Group
The conversion of the hydroxyl group into other functional groups is a common strategy to either protect it during subsequent reactions or to introduce a better leaving group for substitution reactions. Standard derivatization procedures can be applied, though reaction conditions may need to be optimized to accommodate the other reactive moieties within the molecule.
Table 1: Representative Derivatization Reactions of Tertiary Alcohols
| Reagent | Product Functional Group | General Conditions |
| Acyl chloride / Pyridine | Ester | Room temperature |
| Silyl chloride / Imidazole | Silyl ether | Mild, neutral conditions |
| Alkyl halide / Strong base | Ether | Williamson ether synthesis |
These derivatizations allow for the modulation of the steric and electronic properties of the molecule, which can be crucial for controlling the outcome of subsequent transformations.
Nucleophilic Substitution Processes
Nucleophilic substitution at a tertiary carbon center is generally challenging due to steric hindrance, which disfavors a direct SN2 pathway. nih.gov Reactions often proceed through an SN1 mechanism involving a carbocation intermediate, which can lead to a mixture of products due to potential rearrangements and loss of stereochemistry.
For tertiary alcohols like this compound, activation of the hydroxyl group is typically required to facilitate substitution. This can be achieved by protonation in the presence of a strong acid or by conversion to a better leaving group, such as a tosylate or mesylate. The choice of nucleophile and reaction conditions is critical in determining the success and selectivity of the substitution. The presence of the adjacent unsaturation (alkene and alkyne) can influence the stability of the potential carbocation intermediate, potentially facilitating the SN1 pathway under certain conditions.
Dehydration Reactions
The elimination of water from the tertiary alcohol moiety of this compound can lead to the formation of a new carbon-carbon double bond. This acid-catalyzed reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the specific substitution pattern of the starting material can lead to a mixture of isomeric dienes. The reaction conditions, such as the choice of acid catalyst and temperature, can be tuned to favor the formation of a particular product.
Chemoselective and Regioselective Transformations in Complex Environments
The presence of multiple reactive sites in this compound—the tertiary alcohol, the vinyl iodide, and the terminal alkyne—necessitates careful control over reaction conditions to achieve selective transformations.
Orthogonal Reactivity Control
Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of others by choosing specific reagents and reaction conditions. This is a key strategy for the selective functionalization of complex molecules like this compound. For instance, the terminal alkyne can undergo Sonogashira coupling with a palladium catalyst, a reaction that is typically orthogonal to the tertiary alcohol and the vinyl iodide under appropriate conditions. Similarly, the vinyl iodide can participate in Stille or Suzuki cross-coupling reactions, which can be performed selectively without affecting the other functional groups. The tertiary alcohol can be protected with a suitable protecting group to prevent its interference in these metal-catalyzed transformations.
Table 2: Examples of Orthogonal Reactions in Polyfunctional Molecules
| Functional Group | Reaction Type | Catalyst/Reagent | Orthogonal to |
| Terminal Alkyne | Sonogashira Coupling | Pd/Cu | Tertiary Alcohol, Vinyl Iodide |
| Vinyl Iodide | Suzuki Coupling | Pd catalyst, Base | Tertiary Alcohol, Terminal Alkyne |
| Tertiary Alcohol | Silylation | Silyl chloride | Vinyl Iodide, Terminal Alkyne |
Directed Functionalization Strategies
Directed functionalization involves the use of a directing group to deliver a reagent to a specific site within a molecule, thereby controlling the regioselectivity of a reaction. While specific examples for this compound are not extensively documented, the principle can be applied. For example, the hydroxyl group could potentially direct a metal catalyst to a nearby C-H bond for activation and subsequent functionalization. The stereochemistry of the tertiary alcohol could also influence the facial selectivity of reactions at the adjacent double or triple bonds. Such strategies are at the forefront of modern synthetic chemistry, enabling the precise modification of complex molecular architectures.
Stereochemical Considerations in 3 Ethynyl 1 Iodooct 1 En 3 Ol Chemistry
E/Z Isomerism of the 1-Iodooct-1-en Moiety
Geometric isomerism, specifically E/Z isomerism, arises in 3-ethynyl-1-iodooct-1-en-3-ol due to the restricted rotation around the C1=C2 double bond. studymind.co.ukcreative-chemistry.org.uk The designation of an isomer as either E (entgegen, German for "opposite") or Z (zusammen, German for "together") is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. libretexts.orgscience-revision.co.ukhyperconjugation.com
For the C1 carbon, the substituents are iodine (I) and hydrogen (H). Based on atomic number, iodine (Z=53) has a higher priority than hydrogen (Z=1). For the C2 carbon, the substituents are a hydrogen (H) and the C3-containing group (-C(OH)(C₂H)C₅H₁₁). The carbon atom of the C3 group has a higher atomic number than the hydrogen atom, thus it is assigned the higher priority. vanderbilt.edu
The two possible geometric isomers are:
Z-isomer : The high-priority groups (Iodine on C1 and the C3-group on C2) are on the same side of the double bond. docbrown.info
E-isomer : The high-priority groups (Iodine on C1 and the C3-group on C2) are on opposite sides of the double bond. docbrown.info
| Carbon Atom | Substituent | Basis for Priority (Atomic Number) | Priority |
|---|---|---|---|
| C1 | -I | Z=53 | High (1) |
| -H | Z=1 | Low (2) | |
| C2 | -C(OH)(C₂H)C₅H₁₁ | Z=6 | High (1) |
| -H | Z=1 | Low (2) |
Chiral Center at C3 (Tertiary Alcohol)
The C3 carbon atom in this compound is a stereogenic, or chiral, center. A chiral center is typically a carbon atom bonded to four different groups. khanacademy.orgpressbooks.pubdummies.com In this molecule, C3 is bonded to:
A hydroxyl group (-OH)
An ethynyl (B1212043) group (-C≡CH)
A 1-iodooct-1-en group (-CH=CHI)
A pentyl group (-CH₂CH₂CH₂CH₂CH₃)
Because these four groups are distinct, the C3 center is asymmetric, leading to the existence of two enantiomers (non-superimposable mirror images), designated as R (rectus, Latin for "right") and S (sinister, Latin for "left"). The assignment is made by ranking the four substituents according to the CIP rules and observing the direction of priority from 1 to 3 after orienting the lowest-priority group away from the viewer. msu.edu
| Substituent Group | Atom Bonded to C3 (Atomic Number) | Priority |
|---|---|---|
| -OH | Oxygen (Z=8) | 1 (High) |
| -CH=CHI | Carbon (Z=6, bonded to I) | 2 |
| -C≡CH | Carbon (Z=6, treated as bonded to 3 carbons) | 3 |
| -C₅H₁₁ | Carbon (Z=6, bonded to C, H, H) | 4 (Low) |
Stereocontrol in Synthetic Routes
The synthesis of a single, specific stereoisomer of this compound requires precise control over the formation of both the vinyl iodide double bond and the chiral alcohol center.
Achieving a specific E or Z geometry in the vinyl iodide moiety is a crucial aspect of the synthesis. wikipedia.org The stereochemical outcome often depends on the chosen synthetic method.
E-Isomer Synthesis : The E-isomer is often favored and can be synthesized with high stereoselectivity. Methods include the hydroiodination of a terminal alkyne (1-octyne) which can provide (E)-vinyl iodides under mild conditions. organic-chemistry.org Another powerful method is the Takai olefination, which uses iodoform (B1672029) (CHI₃) and chromium(II) chloride to convert an aldehyde into an (E)-vinyl iodide with high selectivity. wikipedia.org
Z-Isomer Synthesis : Synthesis of the Z-isomer can be more challenging. One established method is the Stork-Zhao olefination, which is a modification of the Wittig reaction and can provide high Z-selectivity, particularly at low temperatures. wikipedia.org Another approach involves a halide-exchange reaction from a corresponding (Z)-vinyl bromide, which can proceed with retention of the double bond's configuration. organic-chemistry.orgorganic-chemistry.org
The creation of the chiral tertiary alcohol at C3 with a specific R or S configuration requires an enantioselective approach. Propargylic alcohols are valuable building blocks in synthesis, and several methods exist for their asymmetric preparation. organic-chemistry.orgacs.orgacs.org A common strategy involves the asymmetric addition of a metal acetylide to a ketone precursor (1-iodo-1-octen-3-one). The use of a chiral catalyst or ligand ensures that the nucleophilic attack occurs preferentially on one face of the prochiral ketone, leading to an excess of one enantiomer.
A widely cited method is the Carreira protocol, which uses zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as N-methylephedrine, to catalyze the addition of terminal alkynes to aldehydes and ketones with high enantioselectivity (up to 99% ee). organic-chemistry.orgacs.orgresearchgate.netnih.gov
| Method | Key Reagents/Catalyst | Typical Outcome |
|---|---|---|
| Carreira Alkynylation | Zn(OTf)₂, Chiral Amino Alcohol (e.g., N-methylephedrine) | High enantiomeric excess (ee) |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex, Hydrogen source | Enantioselective reduction of a propargylic ketone |
| Dynamic Kinetic Resolution (DKR) | Lipase and a racemization catalyst (e.g., Vanadium) | Converts a racemic alcohol to a single enantiomer of an ester derivative. mdpi.com |
To synthesize one of the four possible stereoisomers, diastereoselective methods are employed. This involves controlling both the C1=C2 geometry and the C3 chirality relative to each other. This can be achieved through two main strategies:
Substrate Control : A pre-existing stereocenter is used to influence the formation of a new one. For instance, starting with an enantiomerically pure alcohol, like (R)-1-octyn-3-ol, the subsequent reaction to form the vinyl iodide may favor the formation of either the (R,E) or (R,Z) diastereomer due to steric interactions guiding the approach of the reagents.
Reagent Control : A chiral reagent or catalyst is used to control the formation of both stereocenters simultaneously or sequentially. For example, a complex aldol (B89426) coupling between a chiral ketone and a chiral aldehyde can exhibit excellent stereocontrol due to the synergistic effects of the reactants and the chiral boron reagent used. rsc.org
Mechanistic Investigations of Reactions Involving 3 Ethynyl 1 Iodooct 1 En 3 Ol
Elucidation of Mechanisms in Synthetic Pathways
The synthesis of a molecule with the specific functionalities of 3-Ethynyl-1-iodooct-1-en-3-ol—a vinyl iodide, a terminal alkyne, and a tertiary alcohol—can be approached through various routes, each defined by distinct mechanistic principles.
While less common than electrophilic pathways for the formation of vinyl iodides, radical mechanisms offer an alternative synthetic route. A plausible radical pathway for the formation of the vinyl iodide moiety would involve the addition of an iodine radical to a precursor alkyne. This process follows a classical radical chain mechanism. libretexts.org
Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., AIBN) or through UV irradiation to generate initial radicals. These radicals can then react with a source of iodine, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to produce an iodine radical (I•).
Propagation: An iodine radical adds to one of the sp-hybridized carbons of a precursor alkyne (e.g., oct-1-yn-3-ol). This addition results in the formation of a vinylic radical intermediate. This intermediate then abstracts an iodine atom from another molecule of the iodine source (e.g., I₂) to form the vinyl iodide product and regenerate an iodine radical, which continues the chain.
Termination: The chain reaction concludes when two radical species combine. libretexts.org This can involve the coupling of two iodine radicals, an iodine radical with a vinylic radical, or two vinylic radicals.
Radical alkynylation represents another potential pathway, particularly for introducing the ethynyl (B1212043) group. nih.gov This approach involves the generation of a radical at the C3 position of an appropriate precursor, followed by a reaction with an "alkyne transfer" reagent. Transition metals can be employed to mediate such radical processes, generating alkyl radicals from alkyl iodides which can then undergo alkynylation. nih.gov
The formation of the vinyl iodide in this compound is commonly achieved through electrophilic addition of an iodine source to a precursor alkyne. This mechanism is generally preferred for its predictability and high yields. masterorganicchemistry.comorganicchemistrytutor.com
The reaction proceeds via the π-bond of the alkyne acting as a nucleophile, attacking an electrophilic iodine source like I₂. organicchemistrytutor.com This leads to the formation of a cyclic bridged "iodonium" ion intermediate. masterorganicchemistry.com The positive charge is shared between the iodine atom and the two alkyne carbons. A nucleophile, typically the iodide ion (I⁻) generated in the first step, then attacks one of the carbons of the bridged intermediate. This attack occurs from the side opposite the bridge (anti-addition), leading to the formation of a trans-diiodoalkene. masterorganicchemistry.comorganicchemistrytutor.com To achieve the mono-iodinated product, this compound, the reaction conditions must be carefully controlled, using one equivalent of the iodinating agent and a suitable precursor like 1-ethynyloct-1-en-3-ol.
Transition metal catalysis is fundamental to modern organic synthesis and provides efficient routes to compounds like this compound. rsc.orgrsc.org A common strategy involves the coupling of a terminal alkyne with a vinyl halide, a process often catalyzed by palladium and copper complexes (Sonogashira coupling).
A hypothetical synthesis could involve coupling 1,2-diiodoethene (B11823565) with 1-octyn-3-ol. The catalytic cycle for such a transformation typically involves the following key steps:
Oxidative Addition: A low-valent transition metal catalyst, typically Palladium(0), undergoes oxidative addition with the vinyl iodide. This step involves the insertion of the palladium atom into the carbon-iodine bond, increasing the oxidation state of the metal to Palladium(II). wikipedia.org
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne forms a copper(I) acetylide. This organocopper species then undergoes transmetalation with the organopalladium(II) complex. The alkynyl group is transferred from copper to palladium, displacing the iodide ligand.
Reductive Elimination: The two organic groups (vinyl and alkynyl) on the palladium center are coupled in the final step of the cycle. This forms the new carbon-carbon bond of the enyne product and regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org
| Catalytic Cycle Step | Description | Metal Oxidation State Change |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of a vinyl iodide. | Pd(0) → Pd(II) |
| Transmetalation | The alkynyl group is transferred from a copper acetylide to the Pd(II) complex. | No change in Pd oxidation state |
| Reductive Elimination | The vinyl and alkynyl ligands couple, releasing the product and regenerating the catalyst. | Pd(II) → Pd(0) |
Mechanistic Studies of Transformation Reactions
The vinyl iodide and terminal alkyne functionalities in this compound serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions.
The vinyl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.gov The general mechanism for these reactions is a catalytic cycle analogous to the one described for its synthesis. wikipedia.orgnih.gov
Oxidative Addition: The cycle begins with the oxidative addition of the C(sp²)–I bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a square planar Pd(II) intermediate. wikipedia.org
Transmetalation: The next step is the transfer of an organic group (R) from an organometallic reagent to the palladium center. The specific reagent depends on the type of coupling reaction:
Suzuki Coupling: An organoboron compound (e.g., R-B(OH)₂) is used, requiring a base for activation.
Stille Coupling: An organotin compound (e.g., R-SnBu₃) is used. researchgate.net
Negishi Coupling: An organozinc compound (e.g., R-ZnCl) is employed. The incoming R group replaces the iodide ligand on the palladium, leading to a diorganopalladium(II) complex. For this to occur, the two organic ligands must typically be in a cis orientation to each other. researchgate.net
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming a new C-C bond. This process reduces the palladium from Pd(II) back to Pd(0), regenerating the active catalyst. libretexts.org
| Cross-Coupling Reaction | Organometallic Reagent (M-R) | Key Mechanistic Feature | Product from this compound |
| Suzuki | R-B(OR')₂ | Requires base for activation of the boronic acid/ester. | 3-Ethynyl-1-R-oct-1-en-3-ol |
| Stille | R-Sn(Alkyl)₃ | Tolerates a wide range of functional groups; tin byproducts can be toxic. | 3-Ethynyl-1-R-oct-1-en-3-ol |
| Heck | Alkene (R'-CH=CH₂) | Involves migratory insertion of the alkene followed by β-hydride elimination. | 1-Substituted-3-ethynyl-octa-1,3-dien-3-ol |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Typically requires a Cu(I) co-catalyst for the formation of a copper acetylide. | 1-Alkynyl-3-ethynyl-oct-1-en-3-ol |
| Negishi | R-ZnX | Highly reactive organozinc reagents, often leading to fast reaction rates. | 3-Ethynyl-1-R-oct-1-en-3-ol |
Reductive dehalogenation is the process of removing the iodine atom from the vinyl iodide group and replacing it with a hydrogen atom. This transformation can proceed through several mechanistic pathways.
One common mechanism involves a single-electron transfer (SET) from a reducing agent or an electrode to the C-I bond. This generates a radical anion intermediate, which then fragments to release an iodide ion and a vinylic radical. This highly reactive vinylic radical subsequently abstracts a hydrogen atom from a hydrogen donor in the reaction medium (e.g., a solvent, a thiol, or a tin hydride) to yield the final dehalogenated product. epa.gov
Alternatively, reductive dehalogenation can occur via an organometallic pathway. For example, reaction with a metal hydride (e.g., generated from a transition metal catalyst and a hydride source like NaBH₄ or silanes) can proceed through an oxidative addition/reductive elimination sequence. The Pd(0) catalyst would oxidatively add to the C-I bond. Instead of transmetalation, a hydride ligand is transferred to the palladium center. Subsequent reductive elimination of the vinyl group and the hydride forms the C-H bond and regenerates the Pd(0) catalyst.
Enzymatic reductive dehalogenation is also a known process, particularly in bioremediation, where enzymes containing cofactors like cobalamin (vitamin B12) catalyze the reduction of organohalides. wikipedia.org The mechanism involves the transfer of electrons to the organohalide substrate at the enzyme's active site. wikipedia.org
Stereochemical Course of Reactions (e.g., Syn/Anti Additions)
No specific research data is available for this compound.
Advanced Applications of 3 Ethynyl 1 Iodooct 1 En 3 Ol in Organic Synthesis
Utility as a Versatile Synthetic Building Block
The synthetic utility of 3-Ethynyl-1-iodooct-1-en-3-ol is rooted in the distinct reactivity of its three primary functional groups. The (E)-vinyl iodide is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions. Specifically, it is a highly reactive partner in Sonogashira, Suzuki, Stille, and Heck couplings, with the Sonogashira reaction being particularly prominent for forming carbon-carbon bonds with terminal alkynes. wikipedia.org The stereochemistry of the double bond is typically retained throughout these transformations, allowing for precise control over the geometry of the final product.
The terminal ethynyl (B1212043) group serves as a complementary reactive handle. It can function as a nucleophile after deprotonation to form a metal acetylide, or it can act as the coupling partner in Sonogashira reactions. libretexts.org Furthermore, the alkyne is a key participant in a variety of cyclization and cycloaddition reactions, including gold-catalyzed processes that can generate complex heterocyclic systems. acs.org The tertiary alcohol not only introduces a chiral center but also provides a site for further functionalization, such as oxidation, elimination, or etherification, and can act as a directing group in certain catalytic reactions. This combination of orthogonal reactive sites allows for sequential, one-pot, or cascade reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material. csic.es
**7.2. Construction of Complex Organic Molecules
The strategic incorporation of building blocks like this compound is a cornerstone of modern synthetic chemistry, enabling efficient pathways to intricate and valuable molecules.
While the direct application of this compound in a completed total synthesis is not extensively documented, its structure represents a key fragment found in numerous natural products, particularly polyketides and acetylenic metabolites. The 1,3-enyne motif is a structural unit present in a range of biologically active compounds. csic.es Synthetic strategies frequently rely on the Sonogashira coupling of a vinyl halide with a terminal alkyne to construct this core. libretexts.org For instance, a molecule like this compound could be envisioned as a critical intermediate in the synthesis of complex polyyne natural products, where its functional handles would allow for convergent fragment coupling.
Table 1: Representative Application in Natural Product Synthesis Strategy
| Target Class | Key Intermediate | Coupling Partner | Key Reaction | Resulting Structure |
| Polyketide Natural Products | This compound | A terminal alkyne-containing fragment | Sonogashira Coupling | A complex enediyne precursor with preserved stereochemistry |
The functional group array in this compound is ideally suited for constructing core molecular scaffolds of medicinal interest. Gold-catalyzed cyclization of enynols is a powerful method for creating diverse heterocyclic systems. acs.org The interaction of a gold catalyst with the alkyne can trigger an intramolecular attack from the hydroxyl group or another nucleophile, leading to the formation of furan, pyran, or other ring systems. The presence of the vinyl iodide offers a subsequent site for diversification, allowing for the introduction of various substituents onto the newly formed scaffold through cross-coupling reactions. This strategy enables the generation of libraries of complex molecules for biological screening.
Table 2: Hypothetical Synthesis of a Dihydrofuran Scaffold
| Starting Material | Catalyst/Reagent | Reaction Type | Intermediate Scaffold | Potential for Diversification |
| This compound | Gold(I) Catalyst (e.g., AuCl) | Intramolecular Hydroalkoxylation / Cyclization | 5-(1-Iodoethylidene)-2-pentyl-2,5-dihydrofuran | The vinyl iodide handle allows for subsequent Suzuki or Sonogashira coupling to add complexity. |
Synthesis of Conjugated Systems (e.g., Functionalized Enynes and Enediynes)
One of the most direct and powerful applications of this compound is in the synthesis of extended conjugated systems. The Sonogashira cross-coupling reaction provides a highly efficient method for forming a C(sp²)-C(sp) bond. libretexts.org Coupling the vinyl iodide of the title compound with a variety of terminal alkynes under palladium-copper catalysis yields structurally diverse and highly functionalized (E)-enediynes. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a robust synthetic tool. wikipedia.orgorganic-chemistry.org This reaction is fundamental for creating molecules with interesting electronic and photophysical properties.
Table 3: Synthesis of a Functionalized Enediyne via Sonogashira Coupling
| Electrophile | Nucleophile | Catalytic System | Base / Solvent | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (Palladium catalyst), CuI (Copper co-catalyst) | Triethylamine (Et₃N) / THF | (E)-3-Ethynyl-1-phenylethynyloct-1-en-3-ol |
Development of Novel Polyfunctional Materials
The structure of this compound makes it an attractive monomer for the synthesis of novel polyfunctional materials. Conjugated polymers, such as poly(phenyleneethynylene)s (PPEs), are known for their applications in organic electronics, sensors, and photovoltaics. libretexts.org An iterative Sonogashira coupling strategy could theoretically be employed to polymerize this monomer. For example, coupling the vinyl iodide of one monomer unit with the terminal alkyne of another could generate conjugated polymer chains. The repeating tertiary alcohol and pentyl side-chains would influence the polymer's solubility and solid-state packing, while the conjugated backbone would dictate its electronic properties. The dual-functionality of the molecule offers a pathway to creating highly defined, cross-linked, or dendritic materials with unique three-dimensional structures and properties.
Future Research Directions for 3 Ethynyl 1 Iodooct 1 En 3 Ol Chemistry
Sustainable and Green Chemistry Approaches
A primary focus for future investigations will be the integration of green chemistry principles into the synthesis and transformation of 3-Ethynyl-1-iodooct-1-en-3-ol. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Development of Eco-Friendly Synthetic Protocols
The development of environmentally benign synthetic methods is crucial. Research should aim to replace conventional protocols that often rely on hazardous solvents and stoichiometric reagents with more sustainable alternatives. For instance, the synthesis of vinyl iodides can be achieved under greener conditions using water as a solvent at room temperature. rsc.org Similarly, green synthetic routes to propargylic alcohols, a key structural motif in the target molecule, are being developed to avoid harsh reagents and extreme temperatures. acs.orgrawsource.com Future protocols could explore solid-state reactions or the use of deep eutectic solvents to minimize organic solvent waste. The application of energy-efficient techniques such as microwave irradiation or sonication could also shorten reaction times and reduce energy consumption compared to traditional heating methods.
| Feature | Conventional Protocol Example | Proposed Eco-Friendly Protocol |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃), anhydrous ethers (e.g., THF, Et₂O) | Water rsc.org, supercritical CO₂, ionic liquids acs.org, or solvent-free conditions |
| Reagents | Stoichiometric strong bases (e.g., n-BuLi), heavy metal reagents | Recyclable catalysts, iodine-based promoters in aqueous media rsc.org, organocatalysts |
| Energy Input | Prolonged heating or cryogenic conditions (-78 °C) | Ambient temperature, microwave irradiation, ultrasonication |
| Waste Generation | Significant solvent waste, stoichiometric metallic and salt byproducts | Minimal waste, potential for catalyst recycling, biodegradable solvents |
Atom-Economical Transformations
Atom economy is a core principle of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. Future research should prioritize transformations of this compound that are inherently atom-economical. Addition reactions, cycloadditions, and isomerizations are ideal in this regard as they, in principle, generate no waste.
Exploring reagentless protocols, such as the 100% atom-economical iodosulfenylation of alkynes, provides a template for developing similar transformations. rsc.org The hydroalkynylation of alkynes is another example of an atom-economical approach to building molecular complexity. nih.gov For this compound, this could involve intramolecular cyclizations or intermolecular additions across the alkyne or alkene moieties. Nickel-catalyzed hydroborylative cyclization of enynes represents a fully atom-economic method that could be adapted to form new carbo- and heterocyclic structures from derivatives of the target compound. rsc.org
| Reaction Type | General Transformation | Byproducts Generated | Theoretical Atom Economy (%) |
|---|---|---|---|
| Hydroalkynylation nih.gov | Enyne + Alkyne → Dieneyne | None | 100 |
| [4+2] Cycloaddition (Diels-Alder) | Enyne + Diene → Bicyclic Alkene | None | 100 |
| Intramolecular Cycloisomerization | Enyne → Bicyclic Diene | None | 100 |
| Sonogashira Coupling | Vinyl Iodide + Alkyne → Enyne | Amine Salt, Metal Halide | < 100 |
Expanding the Scope of Reactivity
The diverse functional groups of this compound offer a rich playground for exploring novel reactivity. The development of new catalytic systems and the discovery of uncharted reaction pathways will be key to unlocking its synthetic utility.
Novel Catalytic Systems Utilizing Earth-Abundant Metals
While precious metals like palladium have dominated cross-coupling and related chemistries, there is a significant push towards using more sustainable, earth-abundant metals such as iron, cobalt, nickel, and copper. nih.goviith.ac.inacs.orgacs.org Future work should focus on applying these catalysts to the transformations of this compound. For example, iron and cobalt catalysts, known to promote hydrofunctionalization reactions, could be employed for the selective hydrogenation or hydrosilylation of the alkyne or alkene. mdpi.com Nickel catalysts are emerging as powerful alternatives to palladium for cross-coupling reactions involving vinyl halides. rsc.org Copper catalysts, already used for stereoselective vinyl iodide synthesis thieme-connect.comorganic-chemistry.org and click chemistry, could be explored for various C-C and C-heteroatom bond-forming reactions at the alkyne terminus.
| Metal Catalyst System | Potential Reaction | Target Functional Group | Potential Product Class |
|---|---|---|---|
| Iron (Fe) complexes | Hydroamination / Hydroalkoxylation mdpi.com | Alkene / Alkyne | Functionalized Amines / Ethers |
| Cobalt (Co) complexes | Alkyne Activation / Cyclization acs.org | Ethynyl (B1212043) | Complex Heterocycles |
| Nickel (Ni) complexes | Reductive Cross-Coupling rsc.org | Vinyl Iodide | Substituted Alkenes |
| Copper (Cu) complexes | Alkyne-Azide Cycloaddition (CuAAC) | Ethynyl | 1,2,3-Triazoles |
Uncharted Reaction Pathways and Transformations
The unique arrangement of reactive sites in this compound opens the door to discovering novel reaction pathways that are not accessible with simpler substrates. Research into the reactivity of 1,n-enynes in the presence of transition metals has revealed a wealth of complex cyclization and rearrangement cascades, and this knowledge can be applied here. scilit.com
Future studies could investigate:
Tandem/Cascade Reactions: Designing one-pot reactions where multiple functional groups react sequentially. For example, a cross-coupling reaction at the vinyl iodide could be followed by an intramolecular cyclization involving the alkyne and the newly introduced group.
Radical Cyclizations: Exploring metal-free, visible-light-promoted radical reactions, which can offer unique selectivity compared to traditional ionic pathways, particularly in the context of competing alkene versus alkyne reactivity. rsc.org
Dual Catalysis: Employing two distinct catalysts that selectively activate different functional groups in a single pot to rapidly build molecular complexity.
Exploring Isomeric Scaffolds: Investigating skeletal rearrangements or cycloisomerizations to access entirely new molecular frameworks, a known reaction pathway for enynes. scilit.com
Rational Design of Derivatives for Enhanced Reactivity and Selectivity
Rational design involves the strategic modification of a substrate's structure to control its reactivity and selectivity in a predictable manner. nih.govnih.govresearchgate.net By synthesizing derivatives of this compound, researchers can fine-tune its electronic and steric properties to achieve specific synthetic goals, such as enhancing catalytic activity or controlling stereochemical outcomes. rsc.orgresearchgate.net
Key strategies for rational design include:
Installing Protecting/Directing Groups: Attaching a removable group, such as a trialkylsilyl group to the alkyne, can prevent unwanted side reactions and direct reactivity to other sites.
Introducing Coordinating Groups: Incorporating a Lewis basic functional group (e.g., an ether or pyridine) into the alkyl chain could enable chelation-assisted catalysis, leading to improved reaction rates and stereocontrol.
Varying Steric Hindrance: Modifying the size of the alkyl group (the n-pentyl chain) can influence the steric environment around the reactive centers, which can be used to control the facial selectivity of addition reactions to the double or triple bonds.
| Derivative Type | Structural Modification | Design Rationale | Potential Outcome |
|---|---|---|---|
| Silyl-Protected Alkyne | Replace terminal alkyne H with -Si(CH₃)₃ | Block alkyne acidity; prevent Glaser coupling | Selective reaction at the vinyl iodide or alcohol |
| Chelating Substrate | Introduce a coordinating group (e.g., -OMe, -NMe₂) on the pentyl chain | Enable substrate-directed catalysis via metal chelation | Enhanced rate and stereoselectivity in metal-catalyzed reactions |
| Sterically-Tuned Substrate | Replace the n-pentyl group with a bulkier (e.g., cyclohexyl) or smaller group | Modulate steric access to the π-systems of the enyne | Control of diastereoselectivity in addition or cyclization reactions |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of this compound are prime candidates for adaptation to flow chemistry and automated synthesis platforms. These technologies offer substantial advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater efficiency.
Flow Chemistry:
The transition of synthetic routes for this compound to continuous flow systems could offer several key benefits. Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic or rapid reactions. Furthermore, in-line purification and analysis can be integrated into a flow setup, streamlining the entire synthetic process. Future research in this area would likely focus on the development of robust and scalable flow protocols for the key synthetic steps involved in the preparation and subsequent reactions of this compound.
Automated Synthesis:
Automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid generation of compound libraries based on the this compound scaffold. By systematically varying reagents, catalysts, and solvents, these systems can accelerate the discovery of novel transformations and the optimization of existing ones. The integration of robotic liquid handlers and automated workup and analysis systems would enable the exploration of a much broader chemical space than is feasible with manual techniques. This approach would be particularly valuable for exploring the scope of cross-coupling reactions or other derivatizations of the vinyl iodide and terminal alkyne functionalities.
| Technology | Potential Advantages for this compound Chemistry |
| Flow Chemistry | Improved reaction control, enhanced safety for hazardous reactions, increased scalability, potential for in-line purification and analysis. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies, accelerated discovery of new reactions. |
Advanced Analytical Techniques for Structural and Mechanistic Characterization
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies. The application of advanced analytical techniques will be instrumental in elucidating the intricate details of these transformations.
In-situ Spectroscopic Methods:
Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time monitoring of reaction progress. These methods allow for the identification of transient intermediates and the determination of reaction kinetics under actual reaction conditions. For instance, monitoring the characteristic vibrational frequencies of the alkyne and vinyl iodide moieties could provide direct insights into the course of a reaction.
Mass Spectrometry Techniques:
Advanced mass spectrometry (MS) techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for the identification of products, byproducts, and reaction intermediates. The use of soft ionization techniques can enable the detection of delicate or unstable species that might not be observable by other methods. Isotope labeling studies, in conjunction with MS analysis, can be employed to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Chemistry:
In concert with experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into reaction mechanisms. Theoretical modeling can be used to calculate the energies of reactants, transition states, and products, helping to rationalize observed selectivities and predict the feasibility of new transformations. This synergistic approach of combining advanced analytical experiments with high-level computational studies will be a cornerstone of future mechanistic investigations in the chemistry of this compound.
| Analytical Technique | Application in this compound Research |
| In-situ Spectroscopy (IR, Raman, NMR) | Real-time reaction monitoring, identification of transient intermediates, kinetic analysis. |
| Advanced Mass Spectrometry (HRMS, MS/MS) | Identification of products and byproducts, characterization of reaction intermediates, mechanistic studies via isotope labeling. |
| Computational Chemistry (DFT) | Elucidation of reaction pathways, prediction of reaction outcomes, rationalization of stereoselectivity. |
Q & A
Q. Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Yield Range (%) | Key Challenges |
|---|---|---|---|
| Alkyne Introduction | Pd(PPh₃)₄, CuI, THF, 60°C | 45-65 | Competing Glaser coupling |
| Iodination | NIS, CH₂Cl₂, 0°C to RT | 70-85 | Regioselectivity control |
| Purification | Hexane/EtOAc (9:1 to 4:1) | >90 | Co-elution with byproducts |
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns matching iodine (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) .
- Elemental Analysis : Discrepancies >0.3% in C/H ratios suggest incomplete purification or degradation.
Advanced: How does the ethynyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The ethynyl moiety acts as both an electron-withdrawing group (via conjugation) and a steric hindrance element:
- Electronic Effects : Directs electrophilic attacks to the β-position of the iodoalkene due to resonance stabilization .
- Steric Effects : Bulky substituents (e.g., octyl chain) favor endo transition states in Pd-catalyzed couplings, reducing side reactions .
- Case Study : In Suzuki-Miyaura couplings, ethynyl groups increase oxidative addition rates at iodine by 2–3× compared to non-ethynylated analogs .
Advanced: How can conflicting data on catalytic hydrogenation yields be resolved?
Methodological Answer:
Contradictions often arise from:
- Catalyst Variability : Lindlar catalyst vs. ligand-modified Pd nanoparticles (e.g., 10% Pd/C with quinoline) yield 60% vs. 85% hydrogenation due to over-reduction .
- Statistical Analysis : Apply ANOVA to compare batch-specific yields; p-values <0.05 indicate significant procedural differences .
- Reproducibility Protocol : Standardize solvent degassing (3× freeze-pump-thaw cycles) and H₂ pressure (1–2 atm) to minimize variability .
Q. Table 2: Hydrogenation Efficiency Under Different Conditions
| Catalyst | Solvent | H₂ Pressure (atm) | Yield (%) | Selectivity (cis:trans) |
|---|---|---|---|---|
| Lindlar (Pb-poisoned) | EtOAc | 1 | 60 | 95:5 |
| Pd/C (quinoline) | Hexane | 2 | 85 | 80:20 |
Advanced: What computational methods predict reactivity trends for this compound?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for iodination or coupling steps.
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites via LUMO maps; ethynyl groups lower LUMO energy at the iodoalkene by ~1.5 eV .
- MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using Amber force fields .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Iodine Sensitivity : Store under argon at –20°C to prevent light-induced decomposition .
- Ethynyl Group Hazards : Use explosion-proof equipment for high-temperature reactions (>100°C) to avoid acetylene formation .
- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ before aqueous disposal .
Advanced: How to analyze competing reaction pathways in its functionalization?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero analogs to distinguish radical vs. polar mechanisms .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates (e.g., iodonium ions) during reactions .
- Trapping Experiments : Add TEMPO (radical scavenger) or DABCO (base) to identify transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
